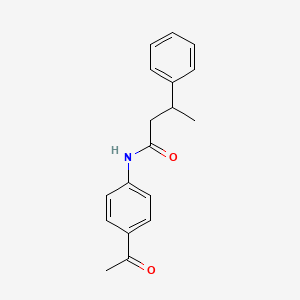

N-(4-acetylphenyl)-3-phenylbutanamide

Description

N-(4-acetylphenyl)-3-phenylbutanamide is an amide derivative characterized by a phenyl-substituted butanamide chain linked to a 4-acetylphenyl group. The acetylphenyl moiety is a common feature in intermediates used for synthesizing heterocyclic compounds, such as pyridinones, and may influence electronic or steric interactions in chemical reactions .

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13(15-6-4-3-5-7-15)12-18(21)19-17-10-8-16(9-11-17)14(2)20/h3-11,13H,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAXKHMDGUHBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=C(C=C1)C(=O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-aminoacetophenone with 3-phenylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-3-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-3-phenylbutanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers explore its interactions with biological targets to develop new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-phenylbutanamide involves its interaction with specific molecular targets. The acetyl group and aromatic rings enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(4-acetylphenyl)-3-phenylbutanamide, highlighting differences in functional groups, synthesis, and applications:

Key Observations:

Halogenated analogs (e.g., 2-chloro or 2-bromo) exhibit higher reactivity for further functionalization, as seen in and .

Synthesis Efficiency: Derivatives like N-(4-acetylphenyl)-2-cyanoacetamide () achieve yields of 65–75% under reflux with triethylamine, suggesting efficient methods for acetylphenyl-based intermediates .

Applications: Pyridin-2-one derivatives () demonstrate the acetylphenyl group’s utility in generating bioactive molecules . Bromoacetamide derivatives serve as precursors for nitric oxide donors, highlighting versatility in medicinal chemistry .

Research Findings and Trends

- Solubility and Recrystallization: Acetylphenyl derivatives are often recrystallized from ethanol or ethanol/DMF mixtures, indicating moderate polarity .

- Reactivity : Chloro- and bromo-substituted analogs are reactive toward nucleophiles (e.g., amines, thiols), enabling diverse downstream modifications .

- Structural Complexity: Compounds like N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide () showcase advanced design for targeted biological interactions .

Q & A

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-3-phenylbutanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as coupling the acetylphenyl moiety with a substituted butanamide backbone. Key steps include amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt) and purification via column chromatography. Reaction optimization focuses on parameters like solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., DMAP for acyl transfer reactions). Analytical techniques like HPLC and NMR are critical for monitoring intermediates and final purity .

Q. How is the compound characterized structurally, and what techniques validate its molecular configuration?

Structural validation employs a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies proton environments and carbon connectivity, particularly the acetyl group (δ ~2.5 ppm) and phenyl resonances.

- X-ray crystallography (using SHELX programs) resolves the 3D arrangement, confirming planarity between the acetylphenyl and butanamide moieties. Hydrogen-bonding networks (e.g., N–H···O) stabilize the crystal lattice .

- Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 310.14) .

Q. What initial biological screening methods assess the compound’s activity?

Primary assays include:

- Enzyme inhibition studies : Kinase or protease inhibition is quantified via fluorometric/colorimetric assays (e.g., ADP-Glo™ for kinases).

- Antimicrobial testing : MIC (Minimum Inhibitory Concentration) values are determined against Gram-positive/negative strains using broth microdilution.

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) establish baseline toxicity .

Advanced Research Questions

Q. How can researchers design experiments to improve synthetic yield and purity for scale-up studies?

Advanced optimization strategies include:

- DoE (Design of Experiments) : Statistical modeling (e.g., response surface methodology) to evaluate interactions between variables like solvent polarity, catalyst loading, and reaction time.

- Flow chemistry : Continuous flow systems enhance reproducibility and heat management for exothermic steps.

- In-line analytics : Real-time FTIR or Raman spectroscopy monitors reaction progress, enabling dynamic adjustments .

Q. How are contradictions in crystallographic data resolved, particularly for polymorphic forms?

Discrepancies in unit cell parameters or hydrogen-bonding patterns are addressed by:

- High-resolution data collection : Synchrotron X-ray sources improve data quality for twinned crystals.

- SHELXL refinement : Constraints (e.g., ISOR, DELU) refine thermal parameters and occupancy for disordered regions.

- Hirshfeld surface analysis : Visualizes intermolecular interactions to distinguish polymorphs .

Q. What computational approaches predict the compound’s interaction with biological targets?

Advanced methods include:

- Molecular docking (AutoDock Vina) : Screens binding poses against target proteins (e.g., COX-2 or EGFR), prioritizing residues with π-π stacking (phenyl rings) or hydrogen bonds (amide groups).

- MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, calculating RMSD and free energy (MM-PBSA) .

Q. How do structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

SAR strategies involve:

- Analog synthesis : Modifying substituents (e.g., replacing acetyl with sulfonamide) to probe electronic effects.

- Pharmacophore mapping : Identifies critical features (e.g., hydrophobic phenyl groups, hydrogen-bond acceptors) using software like MOE.

- Bioisosteric replacement : Substituting the butanamide chain with thiophene or oxadiazole rings improves metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.